(4-Tert-butylcyclohexylidene)acetonitrile
CAS No.: 71750-15-7
Cat. No.: VC7996312
Molecular Formula: C12H19N
Molecular Weight: 177.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 71750-15-7 |
---|---|
Molecular Formula | C12H19N |
Molecular Weight | 177.29 g/mol |
IUPAC Name | 2-(4-tert-butylcyclohexylidene)acetonitrile |
Standard InChI | InChI=1S/C12H19N/c1-12(2,3)11-6-4-10(5-7-11)8-9-13/h8,11H,4-7H2,1-3H3 |
Standard InChI Key | LGKSBOWXFBSGKD-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1CCC(=CC#N)CC1 |
Canonical SMILES | CC(C)(C)C1CCC(=CC#N)CC1 |
Introduction
Chemical Identity and Structural Features
Molecular Structure
(4-Tert-butylcyclohexylidene)acetonitrile (C₁₂H₁₇N) features a cyclohexene ring with a tert-butyl group at the 4-position and an acetonitrile group (-CH₂CN) attached to the cyclohexylidene system. The cyclohexylidene moiety introduces rigidity, influencing the compound’s conformational behavior, while the nitrile group enables nucleophilic and electrophilic reactions.
Key Structural Attributes:
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Cyclohexylidene backbone: A six-membered ring with one double bond, contributing to planarity and restricted rotation.
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tert-Butyl substituent: A bulky -C(CH₃)₃ group at the 4-position, enhancing steric hindrance and lipophilicity.
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Acetonitrile group: A -CH₂CN moiety, providing a reactive nitrile site for functionalization.
The stereochemistry of the cyclohexylidene ring may lead to cis-trans isomerism, though specific data on the predominant isomer requires further experimental validation .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of (4-Tert-butylcyclohexylidene)acetonitrile can be inferred from analogous compounds. A plausible route involves a Knoevenagel condensation between 4-tert-butylcyclohexanone and cyanoacetic acid derivatives:
Alternatively, a Horner-Wadsworth-Emmons reaction using a phosphonate ester of acetonitrile may yield higher stereoselectivity :
Example Protocol (Hypothetical):
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Reagents: 4-Tert-butylcyclohexanone (54 g, 0.35 mol), diethyl phosphonoacetonitrile (0.386 mol), sodium hydride (0.37 mol), tetrahydrofuran (THF).
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Procedure:
Industrial-Scale Production
Industrial methods prioritize cost efficiency and scalability. Continuous-flow reactors may enhance yield by maintaining optimal temperature and mixing conditions. Catalytic hydrogenation or microwave-assisted synthesis could further streamline production.
Physicochemical Properties
Physical Properties
Data extrapolated from structurally related nitriles (e.g., 4-tert-Butylphenyl-acetonitrile ):
Spectroscopic Data
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IR Spectroscopy: Strong absorption at ~2240 cm⁻¹ (C≡N stretch).
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¹H NMR (CDCl₃): δ 2.43 (d, J=8 Hz, CH₂CN), 1.92–1.47 (m, cyclohexylidene protons), 0.87 (s, tert-butyl) .
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¹³C NMR: δ 120.5 (CN), 35.2 (tert-butyl C), 28.1 (cyclohexylidene CH₂) .
Chemical Reactivity and Applications
Hydrolysis to Carboxylic Acid
The nitrile group hydrolyzes to a carboxylic acid under acidic or basic conditions:
This reaction is critical for producing derivatives used in fragrances or pharmaceuticals.
Reduction to Amine
Catalytic hydrogenation converts the nitrile to a primary amine:
Yields up to 96% are achievable under 2 MPa H₂ at 55°C .
Applications
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